H-gamma-glu-phe-oh
Overview
Description
Gamma-Glutamylphenylalanine is a dipeptide composed of gamma-glutamate and phenylalanine. It is a proteolytic breakdown product of larger proteins and is formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . This compound is found in various biological systems and has significant roles in metabolic processes.
Preparation Methods
Gamma-Glutamylphenylalanine can be synthesized by microbial fermentation using Bacillus amyloliquefaciens and Aspergillus oryzae . The enzymatic reaction involves the transpeptidation of glutathione with phenylalanine, catalyzed by gamma-glutamyl transpeptidase . Industrial production methods often involve optimizing fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Gamma-Glutamylphenylalanine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert H-gamma-glu-phe-oh into its reduced forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Gamma-Glutamylphenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a biomarker for certain metabolic disorders, such as phenylketonuria.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating metabolic diseases.
Mechanism of Action
The mechanism of action of H-gamma-glu-phe-oh involves its role as a substrate for gamma-glutamyl transpeptidase. This enzyme cleaves the gamma-glutamyl bond, transferring the gamma-glutamyl group to other amino acids or peptides . This process is crucial for maintaining cellular redox homeostasis and regulating glutathione levels.
Comparison with Similar Compounds
Gamma-Glutamylphenylalanine can be compared with other gamma-glutamyl dipeptides such as gamma-Glutamylmethionine and gamma-Glutamylvaline . These compounds share similar structures but differ in their amino acid components. Gamma-Glutamylphenylalanine is unique due to its specific role in metabolic pathways and its presence in certain foods, contributing to their flavor profile .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOHZPNYFQJKL-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995842 | |
Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-24-8 | |
Record name | γ-L-Glutamyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glutamylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-γ-glutamyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | gamma-Glutamylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gamma-Glutamylphenylalanine formed in the body?
A: Gamma-Glutamylphenylalanine is formed through the enzymatic activity of gamma-glutamyl transpeptidase (GGT). This enzyme catalyzes the transfer of a gamma-glutamyl group from glutathione (GSH) to phenylalanine. [] This process is part of the gamma-glutamyl cycle, which plays a role in amino acid transport and glutathione metabolism. []
Q2: Can dietary intake influence gamma-Glutamylphenylalanine levels?
A: While not directly consumed in the diet, γ-Glu-Phe levels can be influenced by the intake of certain amino acids. Research in mice shows that administration of phenylalanine, along with other proteinogenic amino acids, led to an increase in γ-Glu-Phe concentrations, particularly in the kidney. [] This suggests that dietary protein intake could potentially modulate γ-Glu-Phe levels.
Q3: What is the connection between gamma-Glutamylphenylalanine and taste perception?
A: Interestingly, γ-glutamylization, the process of attaching a gamma-glutamyl group to a molecule, can modify taste perception. Studies have demonstrated that attaching a gamma-glutamyl group to phenylalanine can reduce its bitterness and even produce a sour taste. [] This taste modification has led to investigations into using gamma-glutamyl derivatives, including γ-Glu-Phe, as potential taste enhancers in food science. []
Q4: Have any analytical methods been developed to measure gamma-Glutamylphenylalanine?
A: Yes, researchers have developed chromatographic and mass spectrometric techniques to measure γ-Glu-Phe. Gas chromatography coupled with electron capture detection has been successfully employed to determine γ-Glu-Phe concentrations in biological samples. [] Additionally, chromatographic methods combined with mass spectrometry have also been used to identify and quantify γ-Glu-Phe in urine. []
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